Bicuculline methobromide is a chemical compound widely employed in scientific research as a potent and selective antagonist of gamma-aminobutyric acid type A (GABAA) receptors [, , , , , , ]. These receptors are ligand-gated chloride channels abundant in the central nervous system, playing a crucial role in mediating inhibitory neurotransmission [, , , ]. By blocking the action of GABA at these receptors, Bicuculline methobromide effectively inhibits GABAergic transmission, leading to increased neuronal excitability [, , , , , ]. This property makes it a valuable tool for investigating the physiological and pharmacological roles of GABAA receptors in various neuronal circuits and functions.
Bicuculline methobromide is classified as an isoquinoline alkaloid and is specifically a methobromide salt of bicuculline. The molecular formula of bicuculline methobromide is with a molecular weight of 462.3 g/mol. Its CAS number is 73604-30-5, and it is recognized for its role in studying GABA A receptor functions due to its antagonistic properties against the neurotransmitter gamma-aminobutyric acid (GABA) .
The synthesis of bicuculline methobromide involves the reaction of bicuculline with bromomethane, resulting in the formation of the methobromide salt. This process enhances the solubility and stability of the compound compared to bicuculline itself, which is known to be chemically unstable in solution, particularly at physiological pH levels . The technical details of this synthesis typically require controlled conditions to ensure proper formation and purification of the product.
Bicuculline methobromide primarily acts through competitive inhibition at GABA A receptors, where it binds to the same site as GABA but does not activate the receptor. This antagonistic action leads to decreased chloride ion conductance across neuronal membranes, mimicking epileptic activity . Additionally, bicuculline methobromide has been shown to inhibit calcium-activated potassium channels, further contributing to its neurophysiological effects .
The mechanism by which bicuculline methobromide exerts its effects involves competitive antagonism at GABA A receptors. When administered, it competes with GABA for binding sites on these receptors, effectively reducing the inhibitory influence that GABA typically exerts on neuronal activity. Functional studies have demonstrated that bicuculline methobromide reduces both channel open times and opening frequency when GABA is present . This competitive inhibition leads to increased excitability within neural circuits, which can be utilized in research models to study epilepsy and other neurological disorders.
Bicuculline methobromide has several notable physical and chemical properties:
These properties make bicuculline methobromide suitable for laboratory applications, particularly in neuropharmacological studies.
Bicuculline methobromide is widely used in scientific research due to its ability to selectively inhibit GABA A receptors. Its applications include:
Bicuculline methobromide (BMB) acts as a competitive antagonist at GABAA receptors by binding to the GABA orthosteric site with high specificity. Its quaternary ammonium structure enhances water solubility and stability compared to bicuculline base, while preserving affinity for the picrotoxinin-insensitive GABA recognition site [1] [6]. Molecular modeling reveals that BMB shares topological and electronic congruence with GABA at three critical attachment points but possesses an additional negatively charged moiety that sterically hinders channel opening [5]. This explains its ability to displace GABA (IC₅₀ = 3 μM in recombinant α1β2γ2L receptors) while shifting GABA dose-response curves rightward without suppressing maximal efficacy [10]. Mutation studies demonstrate that α1 Phe64 residue is critical for BMB binding; substitution with leucine drastically reduces affinity, confirming shared structural determinants with GABA [6].
Table 1: GABAA Receptor Binding Parameters of Bicuculline Methobromide
Receptor Subtype | IC₅₀ (μM) | Binding Site | Key Residues | Experimental System |
---|---|---|---|---|
α1β2γ2L | 3.0 | GABA orthosteric | α1Phe64 | Xenopus oocytes |
Mutant α1(F64L)β2γ2L | >100 | GABA orthosteric | N/A | Recombinant HEK cells |
Beyond competitive antagonism, BMB exhibits negative allosteric modulation at GABAA receptors. In receptors containing β2(Y157S) mutated subunits, BMB paradoxically shows weak agonist activity and potentiates neurosteroid (e.g., alphaxalone)-induced currents [2]. This suggests BMB binding induces conformational changes that alter allosteric networks. Furthermore, BMB reduces both open frequency and duration of GABA-activated chloride channels in single-channel recordings, consistent with stabilization of closed states [6]. At recombinant receptors, BMB inhibits pentobarbital-gated currents more potently than steroid-gated currents, indicating differential modulation of anesthetic sites [2]. These actions align with an inverse agonist profile, suppressing basal receptor activity in certain conformational states.
BMB demonstrates significant cross-reactivity with strychnine-sensitive glycine receptors (GlyRs). At heteromeric α2β GlyRs, BMB reduces glycine-evoked currents by >95% at concentrations ≥10 μM, confirming α2 subunit-dependent blockade [1]. This inhibition is non-competitive and voltage-independent, suggesting binding to the extracellular domain rather than channel pore [6]. Notably, GlyR blockade occurs at concentrations overlapping with GABAA antagonism (IC₅₀ ≈ 5–10 μM), complicating interpretations of its selectivity in neural circuits [1] [8]. In thalamic reticular nucleus neurons, GlyR-mediated inhibition is unaffected by BMB, whereas GABAA-mediated IPSPs are blocked, implying region-specific GlyR sensitivity [8].
BMB non-selectively inhibits neuronal nicotinic acetylcholine receptors (nAChRs) at micromolar concentrations. Its quaternary ammonium group interacts with the nAChR cation pore, inducing open-channel blockade [6]. This action is enhanced in desensitized receptors, indicating state-dependent affinity. In dopaminergic neurons, BMB potentiates NMDA currents independent of GABAA blockade by inhibiting SK channels, further confounding nAChR-specific effects [7].
Table 2: Ion Channel Cross-Reactivity Profile of Bicuculline Methobromide
Ion Channel | pIC₅₀ | Mechanism | Functional Consequence |
---|---|---|---|
GABAA (α1β2γ2L) | 5.52 | Competitive antagonism | Suppressed inhibitory transmission |
GlyR (α2β) | ~5.0 | Non-competitive block | Reduced glycine currents |
nAChR | ~4.5 | Open-channel blockade | Inhibited excitatory transmission |
SK Channels | 4.7–5.0 | Outer pore occlusion | Abolished slow AHP |
BMB directly blocks small-conductance calcium-activated potassium channels (SK1–SK3) at concentrations used in slice electrophysiology (5–60 μM). In outside-out patches from Xenopus oocytes expressing SK channels, BMB occludes the channel pore, abolishing the apamin-sensitive afterhyperpolarization current (IAHP) [3] [8]. This action is independent of GABAA receptors and persists in tetrodotoxin, confirming direct channel block. Site-directed mutagenesis shows that SK1 channel sensitivity to BMB requires specific residues in the outer vestibule (e.g., Asp352), analogous to the apamin-binding site [3]. In thalamic reticular neurons, BMB enhances low-threshold calcium spikes by suppressing SK-mediated AHP, an effect mimicked by apamin but not picrotoxin [8]. This confounds interpretations of disinhibition studies where enhanced excitability may reflect SK blockade rather than GABAA antagonism.
BMB inhibits acetylcholinesterase (AChE) with higher potency than bicuculline base (IC₅₀ ≈ 10–50 μM), attributable to its quaternary ammonium group that mimics choline [4] [9]. This inhibition elevates synaptic acetylcholine, potentially counteracting GABAergic disinhibition in cholinergic circuits. Intracerebroventricular BMB increases blood pressure in rats, an effect exacerbated by hemicholinium-3-induced acetylcholine depletion, suggesting functional interplay between GABAergic and cholinergic systems [9]. AChE inhibition represents a significant off-target effect in neuropharmacological studies, particularly at concentrations >10 μM.
Table 3: Non-GABAergic Targets of Bicuculline Methobromide
Target | IC₅₀/Effective Concentration | Mechanism | Biological Impact |
---|---|---|---|
SK1 Channels | 10–30 μM | Pore occlusion | ↑ Neuronal excitability, ↓ AHP |
SK2 Channels | 5–20 μM | Pore occlusion | ↑ Burst firing, ↓ spike adaptation |
Acetylcholinesterase | 10–50 μM | Competitive inhibition | ↑ Synaptic acetylcholine |
Voltage-gated K⁺ | >50 μM | Undefined | Altered repolarization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7